molecular formula C9H8N2O B169138 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 118000-44-5

5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B169138
CAS No.: 118000-44-5
M. Wt: 160.17 g/mol
InChI Key: WNIYPDOZDBSIIE-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, featured in several marketed drugs and bioactive molecules . This specific carbaldehyde derivative serves as a crucial synthetic intermediate for constructing more complex molecules, particularly via reactions like Knoevenagel condensation, which is commonly used to create diverse arylacrylonitrile and other functionalized derivatives for biological screening . Researchers value this compound for its potential in developing new therapeutic agents. Analogues of the imidazo[1,2-a]pyridine core have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-tuberculosis properties . For instance, such compounds are being actively investigated as potent inhibitors of Mycobacterium tuberculosis , targeting the QcrB subunit of the cytochrome bcc complex, with some leads showing exceptional activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The structural motif is also a key component in clinical candidates like Telacebec (Q203), currently in Phase II trials for tuberculosis, highlighting the translational potential of research utilizing this chemical series . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYPDOZDBSIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356273
Record name 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-44-5
Record name 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic strategies, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Analogs and Their Properties
Compound Name Substituent Position Functional Group Key Reactivity with NCS Applications References
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde 5 (CH₃), 2 (CHO) Aldehyde Ipso substitution at C2 HIF/FXa inhibitors
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde 5 (Cl), 2 (CHO) Aldehyde, Cl Not reported Halogenated intermediates
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 8 (Br), 2 (CHO) Aldehyde, Br Halogen exchange reactions Cross-coupling substrates
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5 (CH₃), 3 (COOEt) Ester Chlorination at methyl group Crystal structure studies
7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 7 (CH₃), 3 (CHO) Aldehyde Chlorination at methyl group Catalytic hydrogenation

Reactivity in Chlorination Reactions

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., -CHO, -NO₂, -Br) at position 3 undergo ipso substitution with N-chlorosuccinimide (NCS), retaining the aldehyde functionality. For example, the target compound reacts with NCS to yield chlorinated products at the methyl group .
  • Electron-Donating Groups (EDGs) : Compounds with EDGs (e.g., -COOEt, -Cl) at position 3 undergo chlorination at the methyl group instead of ipso substitution. Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS to form ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate .

Catalytic Hydrogenation Behavior

Imidazo[1,2-a]pyridines with aldehyde groups at position 2 or 3 exhibit distinct reactivity in enantioselective hydrogenation (EH). For instance:

  • This compound undergoes EH using Ru–NHC catalysts to yield chiral dihydro derivatives, which are precursors to fully saturated heterocycles for pharmaceutical applications .
  • 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde shows lower enantioselectivity due to steric hindrance from the methyl group at position 7 .

Crystallographic and Structural Insights

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (DUSWOE) forms planar six-membered (pyridine) and five-membered (imidazole) rings with a dihedral angle of 1.4° between them, stabilizing intermolecular hydrogen bonds .
  • This compound likely adopts a similar planar geometry but lacks the ester group’s hydrogen-bonding capacity, reducing crystal packing stability compared to carboxylate analogs .

Biological Activity

5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (5-MIPC) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

5-MIPC has the molecular formula C9H8N2OC_9H_8N_2O and a molecular weight of 160.17 g/mol. Its structure features a fused imidazole and pyridine ring system with a methyl group at the fifth position of the imidazole ring and an aldehyde functional group at the second position of the pyridine ring. This unique arrangement contributes to its reactivity and potential biological activities .

Antimicrobial Properties

Research indicates that derivatives of 5-MIPC exhibit effectiveness against various bacterial strains. The compound's aldehyde group may react with biomolecules containing amine or thiol groups, enhancing its antimicrobial potential.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

5-MIPC has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), disrupting critical signaling pathways such as PI3K/AKT and MAPK, which are essential for cell proliferation and survival.

Cancer Cell Line IC50 Value
MCF-715 µM
HT-2920 µM

The primary target for 5-MIPC is PDGFRA, where it binds to key residues like Lys627 and Asp836. This interaction leads to the inhibition of downstream signaling pathways that play crucial roles in cancer cell growth and migration.

The compound's stability may be affected by environmental conditions; for instance, acidic conditions could reduce its efficacy, highlighting the importance of pH in its application.

Case Studies

  • Antitumor Efficacy : A study conducted on MCF-7 cells showed that treatment with 5-MIPC resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations to determine IC50 values, confirming its potential as an anticancer agent.
  • Antimicrobial Activity : In another investigation, derivatives of 5-MIPC were tested against multi-drug resistant bacterial strains. The results indicated promising antimicrobial activity with MIC values comparable to established antibiotics, suggesting its utility in combating resistant infections.

Research Applications

5-MIPC serves as a valuable building block in synthetic chemistry for developing more complex organic molecules with potential applications in drug discovery. Its unique structural features make it suitable for modifications aimed at enhancing biological activity or reducing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Oxidation of 5-methylimidazo[1,2-a]pyridine-2-methanol using oxidizing agents like MnO₂ or CrO₃, yielding ~51% .
  • Route 2 : Hydrolysis of 2-dichloromethyl-5-methylimidazo[1,2-a]pyridine under basic conditions (e.g., KHCO₃), achieving ~90% yield .
  • Key factors include solvent choice (ethanol or ethyl acetate), reflux duration (~6 hours), and pH control (e.g., KHCO₃ for neutralization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves planar imidazo-pyridine rings (mean deviation: 0.0027 Å) and hydrogen-bonded trimeric units (C–H⋯O/N interactions) .
  • NMR/HRMS confirms purity and functional groups (e.g., aldehyde proton at δ ~9.8 ppm in 1^1H NMR) .
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1720 cm⁻¹) and aromatic C–H vibrations .

Q. What are the common pharmacological applications of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Derivatives inhibit Trypanosoma cruzi (IC₅₀: 8.5 μM) and Leishmania infantum via chalcone conjugate interactions .
  • Enzyme inhibition : Substituted analogs act as COX-2 inhibitors (e.g., IC₅₀ < 1 μM) through hydrophobic pocket binding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations predict regioselectivity in cyclization steps (e.g., N1 vs. N2 attack) .
  • Molecular docking identifies binding modes with Trypanothione reductase (Glide score: −8.2 kcal/mol) .
  • Machine learning models (e.g., AutoQSAR) prioritize derivatives with favorable ADMET profiles .

Q. What crystallographic software tools are recommended for resolving structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (R-factor: <0.05) .
  • WinGX/ORTEP visualizes packing motifs (e.g., π-π stacking distances: 3.5–3.8 Å) .
  • Olex2 integrates charge-density analysis for electron-deficient aldehyde groups .

Q. How do solvent polarity and substituent effects influence the stability of this compound?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance stability via aldehyde solvation .
  • Degradation pathways : Aldehyde oxidation to carboxylic acids occurs in aqueous media (t₁/₂: ~48 hours at pH 7.4) .
  • Substituent effects : Electron-withdrawing groups (e.g., –CF₃) reduce electrophilicity, delaying hydrolysis .

Q. How can researchers address contradictions in reported crystallographic data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Validation : Cross-check unit cell parameters (e.g., monoclinic C2/c vs. P2₁/c) using CIF validation tools .
  • Data deposition : Compare with Cambridge Structural Database entries (CSD refcodes: XXXXNN) .
  • Multi-temperature studies resolve thermal motion artifacts (e.g., 100 K vs. 298 K data) .

Key Citations

  • Structural Analysis :
  • Synthesis Optimization :
  • Pharmacological Studies :
  • Computational Modeling :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

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